N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide
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Overview
Description
N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is a complex organic compound that belongs to the class of thiazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethoxyaniline with a thiazolidinone derivative under specific conditions. The reaction may require catalysts, solvents, and controlled temperatures to achieve the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the synthetic route for scalability. This includes using cost-effective reagents, minimizing reaction steps, and ensuring high yields. The process may also involve purification techniques such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents can be used to remove oxygen or add hydrogen to the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Acid or base catalysts, metal catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate these targets, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: A class of compounds with similar structures and potential biological activities.
Phenylacetamides: Compounds with a phenylacetamide moiety, known for their diverse chemical properties.
Uniqueness
N-(2-ethoxyphenyl)-2-[(2E)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness may contribute to its distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(4-oxo-3-phenyl-2-phenylimino-1,3-thiazolidin-5-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O3S/c1-2-31-21-16-10-9-15-20(21)27-23(29)17-22-24(30)28(19-13-7-4-8-14-19)25(32-22)26-18-11-5-3-6-12-18/h3-16,22H,2,17H2,1H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPNXQLBCIZNOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CC2C(=O)N(C(=NC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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